(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Catalog No.
S778908
CAS No.
133082-13-0
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

CAS Number

133082-13-0

Product Name

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

IUPAC Name

(1S)-1-(2-chlorophenyl)ethane-1,2-diol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI Key

YGOPULMDEZVJGI-MRVPVSSYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)O)Cl

Enzyme Inhibition:

(1S)-1-(2-chlorophenyl)ethane-1,2-diol has been investigated as a potential inhibitor for various enzymes, including:

  • Aldolases: These enzymes play a crucial role in carbohydrate metabolism. Studies suggest that (1S)-1-(2-chlorophenyl)ethane-1,2-diol can inhibit specific aldolases, potentially impacting glucose metabolism and offering insights into diabetes research [].

Medicinal Chemistry:

The structural features of (1S)-1-(2-chlorophenyl)ethane-1,2-diol make it a promising scaffold for developing new drugs. Its ability to interact with various biological targets has led to its exploration in the development of:

  • Antiviral agents: Studies have shown that (1S)-1-(2-chlorophenyl)ethane-1,2-diol derivatives exhibit antiviral activity against different viruses, including HIV [].
  • Anticancer agents: Research suggests that (1S)-1-(2-chlorophenyl)ethane-1,2-diol derivatives may possess antitumor properties, warranting further investigation for potential cancer treatment options [].

Material Science:

(1S)-1-(2-chlorophenyl)ethane-1,2-diol's chiral nature and functional groups make it a potential candidate for developing:

  • Chiral catalysts: These catalysts are crucial for various asymmetric reactions in organic synthesis. The unique properties of (1S)-1-(2-chlorophenyl)ethane-1,2-diol could be harnessed to design new and efficient chiral catalysts [].
  • Liquid crystals: These materials exhibit unique optical properties and find applications in display technologies. (1S)-1-(2-chlorophenyl)ethane-1,2-diol's structure could be utilized to develop novel liquid crystals with desired properties [].

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a 1,2-ethanediol backbone. Its molecular formula is C₈H₉ClO₂, with a molecular weight of approximately 172.61 g/mol . This compound exists as a colorless to pale yellow liquid or solid and is notable for its chirality, which plays a significant role in its biological activity and interactions.

There is no scientific literature available on the mechanism of action of (1S)-1-(2-chlorophenyl)ethane-1,2-diol.

  • Chlorine atom: The presence of chlorine may raise concerns about potential toxicity or environmental impact. However, the extent of these concerns depends on the specific context and needs further investigation.
  • Diol functionality: Vicinal diols can be irritating to the skin and eyes.
Typical of diols and aromatic compounds. Key reactions include:

  • Reduction Reactions: (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be synthesized through the reduction of α-hydroxy carboxylic acid esters using reducing agents like sodium borohydride .
  • Esterification: It can undergo esterification to form esters with various acids, which can be useful in synthesizing derivatives with different properties .
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under appropriate conditions.

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol exhibits significant biological activity. It has been studied for its potential as a neuromodulator and has shown promise in clinical applications. For instance, related compounds have been investigated for their roles in modulating neurotransmitter systems . The specific interactions of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol with biological targets are still under research but suggest potential therapeutic applications.

The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be accomplished through several methods:

  • Reduction of α-Hydroxy Carboxylic Acids: A common method involves the reduction of α-hydroxy carboxylic acid esters using sodium borohydride in protic solvents . This process allows for high yields and maintains the stereochemistry of the starting materials.
  • Chiral Catalysis: Techniques involving chiral catalysts can also be employed to produce optically pure forms of the compound .

The applications of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol span various fields:

  • Pharmaceuticals: Its potential as a neuromodulator makes it relevant in drug development for neurological disorders.
  • Organic Synthesis: As a chiral building block, it serves as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(Phenyl)ethane-1,2-diolVicinal diolLacks chlorine substituent
3-Chloro-1-(phenyl)propan-1-olAlcoholLonger carbon chain; different positioning
4-Hydroxyphenethyl alcoholAromatic alcoholHydroxyl group on different carbon; no chlorine

Uniqueness

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol's uniqueness lies in its specific chlorophenyl substitution and chirality, which contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.

XLogP3

1

LogP

1.17 (LogP)

Wikipedia

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Dates

Last modified: 08-15-2023

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